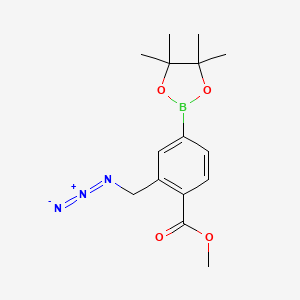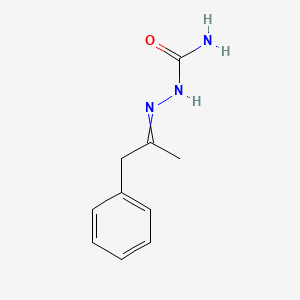
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- is a chemical compound with the molecular formula C10H13N3O. It is known for its unique structure, which includes a hydrazinecarboxamide group attached to a phenylethylidene moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- typically involves the reaction of hydrazinecarboxamide with 1-methyl-2-phenylethylidene. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazinecarboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylethanone semicarbazone
- 2-(1-Phenylethylidene)-1-hydrazinecarboxamide
- 2-(1-Phenylethylidene)hydrazine-1-carboxamide
Uniqueness
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- stands out due to its unique combination of a hydrazinecarboxamide group with a phenylethylidene moiety. This structure imparts distinctive chemical properties that make it valuable for various applications in research and industry .
Properties
CAS No. |
831-84-5 |
|---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(1-phenylpropan-2-ylideneamino)urea |
InChI |
InChI=1S/C10H13N3O/c1-8(12-13-10(11)14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,11,13,14) |
InChI Key |
BQHVZAZCRLSVKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


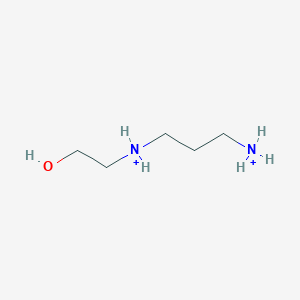
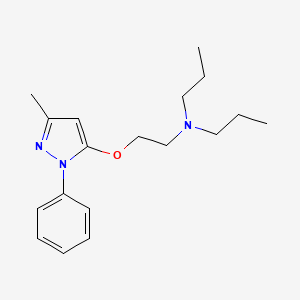
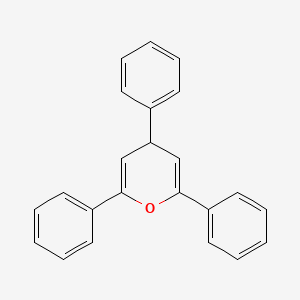
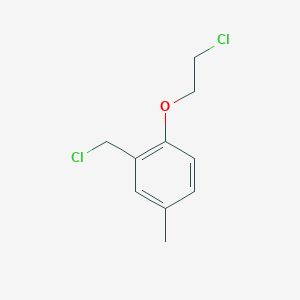
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
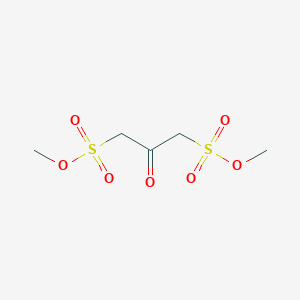
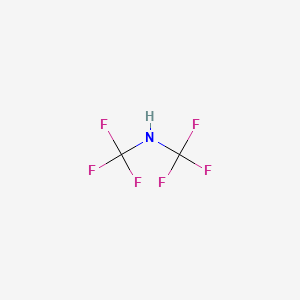
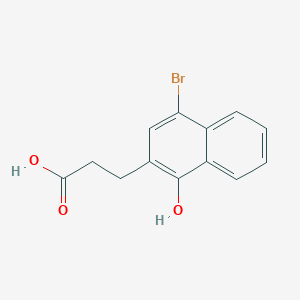
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
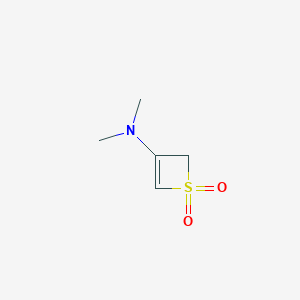


![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
